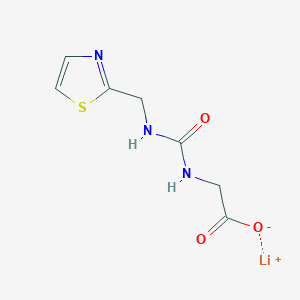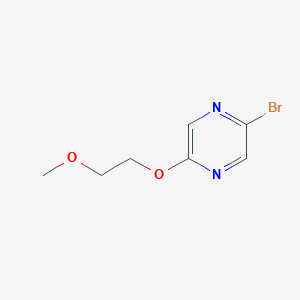
2-Bromo-5-(2-methoxyethoxy)pyrazine
Descripción general
Descripción
2-Bromo-5-(2-methoxyethoxy)pyrazine is a chemical compound with the formula C7H9BrN2O2 and a molecular weight of 233.06 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring substituted with a bromine atom and a 2-methoxyethoxy group . The exact structure is not available in the current resources.Aplicaciones Científicas De Investigación
1. Crystal Engineering and Microbiological Activity
Pyrazine derivatives have been studied for their structural characteristics and potential in crystal engineering. A study on Pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carboxamide, revealed interesting intermolecular interactions and potential for antimicrobial activity, which can be relevant to similar pyrazine compounds like 2-Bromo-5-(2-methoxyethoxy)pyrazine (Chylewska et al., 2016).
2. Anti-Inflammatory Applications
Pyrrolo[1,2-a]pyrazines, synthesized from 2-bromo-5-methoxypyrazine, have shown moderate in vitro anti-inflammatory effects. This suggests potential applications of this compound in the development of anti-inflammatory agents (Zhou et al., 2013).
3. Precursors in Organic Synthesis
Pyrazine compounds, including brominated derivatives, are explored as precursors in organic synthesis. They are used to synthesize various pyrazole derivatives with potential applications in diverse fields, such as materials science and pharmaceuticals (Martins et al., 2013).
4. Optoelectronic Materials
Derivatives of pyrazine, such as 5,8-dibromo-2,3-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine, have been used to develop polymeric electrochromic materials. These materials exhibit promising properties for applications in NIR electrochromic devices, suggesting potential uses for this compound in similar applications (Zhao et al., 2014).
5. Corrosion Inhibition
Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Studies on various pyrazine compounds, including their adsorption properties and interaction with metal surfaces, indicate potential applications of this compound in this field (Obot & Gasem, 2014).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It is advised to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-bromo-5-(2-methoxyethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRPMRIKPZZZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


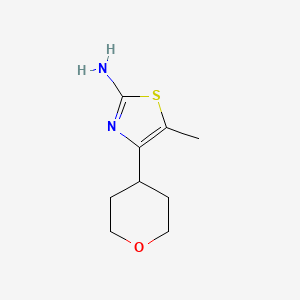
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
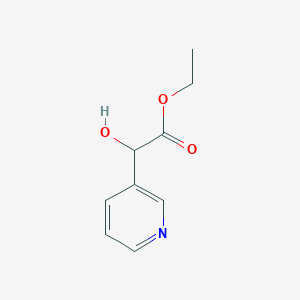
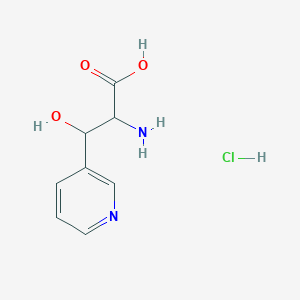
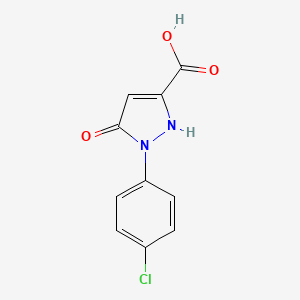
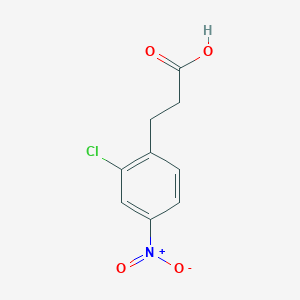
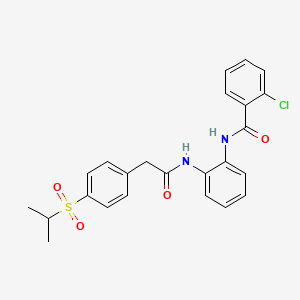
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
